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Compound of Interest

Compound Name: Chloromorphide

Cat. No.: B13946332 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the structure of synthesized

chloromorphide using key spectroscopic techniques. By comparing the spectral data of the

synthesized product with that of its well-characterized precursor, morphine, researchers can

confirm the successful substitution of the 6-hydroxyl group with a chlorine atom. While specific

experimental spectra for chloromorphide are not readily available in public databases, this

guide outlines the expected spectral shifts and provides the foundational knowledge for this

analytical process.

Structural Comparison
Chloromorphide (C₁₇H₁₈ClNO₂) is a semi-synthetic opioid derived from morphine

(C₁₇H₁₉NO₃). The key structural difference is the replacement of the hydroxyl group (-OH) at

the C6 position of morphine with a chlorine atom (-Cl). This substitution is expected to induce

noticeable changes in the spectroscopic signatures of the molecule.

Table 1: Comparison of Key Structural and Spectroscopic Properties
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Property Morphine Chloromorphide Expected Change

Molecular Formula C₁₇H₁₉NO₃ C₁₇H₁₈ClNO₂
Change in elemental

composition

Molecular Weight 285.34 g/mol 303.78 g/mol [1]
Increase by ~18.44

g/mol

¹H NMR See Table 2
See Table 2

(Predicted)

Downfield shift of H6

proton

¹³C NMR See Table 3
See Table 3

(Predicted)

Upfield shift of C6

carbon

IR Spectroscopy
~3400 cm⁻¹ (O-H

stretch)
Absent

Disappearance of the

broad O-H stretching

band

Mass Spectrometry M⁺ at m/z 285
[M]⁺ and [M+2]⁺

isotopic pattern

Presence of a

characteristic 3:1

isotopic pattern for

chlorine

Spectroscopic Data Comparison
¹H NMR Spectroscopy
The substitution of the hydroxyl group with a more electronegative chlorine atom at C6 is

predicted to cause a significant downfield shift (to a higher ppm value) of the proton at this

position (H6). Other nearby protons may also experience minor shifts.

Table 2: Comparison of ¹H NMR Chemical Shifts (δ) in ppm
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Proton Morphine (ppm)
Chloromorphide
(Predicted ppm)

H-1 6.6-6.7 ~6.7

H-2 6.5-6.6 ~6.6

H-5 ~4.9 ~5.0

H-6 ~4.2
> 4.2 (significant downfield

shift)

H-7 5.3-5.4 ~5.4

H-8 5.6-5.7 ~5.7

N-CH₃ ~2.4 ~2.4

Other Protons Various Minor shifts expected

Note: The predicted shifts for chloromorphide are based on established principles of NMR

spectroscopy and have not been experimentally verified from the available search results.

¹³C NMR Spectroscopy
In ¹³C NMR, the carbon atom directly bonded to the chlorine (C6) is expected to experience a

notable upfield shift (to a lower ppm value) due to the "heavy atom" effect of chlorine.

Table 3: Comparison of ¹³C NMR Chemical Shifts (δ) in ppm
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Carbon Morphine (ppm)
Chloromorphide
(Predicted ppm)

C-1 ~119 ~119

C-2 ~121 ~121

C-3 ~146 ~146

C-4 ~141 ~141

C-5 ~91 ~90

C-6 ~67 < 67 (significant upfield shift)

C-7 ~131 ~130

C-8 ~128 ~128

N-CH₃ ~43 ~43

Other Carbons Various Minor shifts expected

Note: The predicted shifts for chloromorphide are based on established principles of NMR

spectroscopy and have not been experimentally verified from the available search results.

Infrared (IR) Spectroscopy
The most telling change in the IR spectrum will be the disappearance of the broad absorption

band corresponding to the O-H stretching vibration of the hydroxyl group at C6 in morphine.

Table 4: Key IR Absorption Bands (cm⁻¹)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b13946332?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13946332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group Morphine (cm⁻¹) Chloromorphide (cm⁻¹)

O-H Stretch (Alcohol) ~3400 (broad) Absent

O-H Stretch (Phenol) ~3200 (broad) ~3200 (broad)

C-H Stretch (Aromatic) ~3050 ~3050

C-H Stretch (Aliphatic) ~2900 ~2900

C=C Stretch (Aromatic) ~1600, ~1500 ~1600, ~1500

C-O Stretch (Ether) ~1240 ~1240

C-Cl Stretch Absent ~600-800

Mass Spectrometry
Mass spectrometry provides definitive evidence for the incorporation of chlorine. Due to the

natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular

ion peak of chloromorphide will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with a

characteristic 3:1 intensity ratio.

Table 5: Expected Mass Spectrometry Data

Compound Molecular Ion (m/z) Key Fragmentation

Morphine 285 (M⁺)
Loss of water (-18), loss of the

ethanamine bridge.

Chloromorphide
303 ([M]⁺) and 305 ([M+2]⁺) in

a ~3:1 ratio

Loss of HCl (-36),

fragmentation of the

morphinan core.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the synthesized chloromorphide in approximately

0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 MHz or higher).

¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2

seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Parameters: Employ proton decoupling. A 45° pulse angle and a longer relaxation

delay (2-5 seconds) are typically used. A larger number of scans will be required compared

to ¹H NMR.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Chemical shifts should be

referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g.,

NaCl or KBr). For a KBr pellet, mix a small amount of the sample with dry KBr powder and

press it into a transparent disk.

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Background Correction: Record a background spectrum of the empty sample holder or pure

KBr pellet and subtract it from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and compare them to the

spectrum of morphine.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS).

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).
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Mass Analysis: Acquire the mass spectrum, ensuring a mass range that includes the

expected molecular ion peaks.

Data Analysis: Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) and analyze the

fragmentation pattern to further confirm the structure.

Workflow for Structure Validation
The following diagram illustrates the logical workflow for validating the structure of synthesized

chloromorphide.
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Caption: Workflow for the synthesis and structural validation of chloromorphide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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